NK1 Receptor Binding Affinity: Lanepitant vs. Aprepitant
Lanepitant demonstrates high affinity for the human NK1 receptor, with a reported Ki of 0.15 nM [1]. In comparison, the widely used clinical NK1 antagonist Aprepitant exhibits a Ki of 3 nM (and an IC50 of 0.09 nM) [2]. While both are potent, Aprepitant's therapeutic advantage is often linked to its exceptionally slow dissociation rate (k_off = 0.0054 min⁻¹), a kinetic parameter not yet established for Lanepitant in comparative studies [3]. This highlights a key point for procurement: high binding affinity alone does not guarantee equivalent in vivo duration of action.
| Evidence Dimension | NK1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.15 nM |
| Comparator Or Baseline | Aprepitant (Ki = 3 nM) |
| Quantified Difference | 20-fold lower Ki (higher affinity) for Lanepitant in this assay |
| Conditions | Human NK1 receptor (cell line not specified for Lanepitant; Aprepitant data from various sources) |
Why This Matters
This 20-fold difference in binding affinity is a critical differentiator for in vitro studies requiring maximal target engagement.
- [1] Glpbio. (n.d.). Lanepitant (hydrochloride). Retrieved from https://www.glpbio.com/kr/lanepitant-hydrochloride.html View Source
- [2] Bertin Bioreagent. (2024). Aprepitant - Biochemicals - CAT N°: 14867. Retrieved from https://bertin-bioreagent.cvmh.fr View Source
- [3] Hale, J. J., et al. (2017). From receptor binding kinetics to signal transduction; a missing link in predicting in vivo drug-action. ScienceOpen. DOI: 10.14293/S2199-1006.1.SOR-LIFE.CLVE0S0.v1 View Source
